Downstream TNF-α Inhibitory Potency: (1R,3S)-Derived Nucleoside vs. Enantiomer and Diastereomers
The carbocyclic nucleoside 10a, synthesized from the (1R,3S)-cis-hydroxycyclopentyl precursor corresponding to the target compound, exhibited an IC₅₀ of 10 μM against TNF-α production in human primary macrophages, which was 2- to 5-fold more potent than its enantiomer 10b (derived from the (1S,3R) precursor) and its diastereomers 6a and 6b (derived from alternative stereoisomeric precursors) [1]. All four compounds showed little effect on IL-1β and IL-6 production, indicating that the stereochemical advantage is specific to the TNF-α pathway [1].
| Evidence Dimension | TNF-α inhibitory potency (IC₅₀) of downstream adenine derivatives |
|---|---|
| Target Compound Data | IC₅₀ = 10 μM (compound 10a, derived from (1R,3S)-cis precursor) |
| Comparator Or Baseline | Compound 10b (enantiomer, derived from (1S,3R)-cis precursor): 2- to 5-fold less active; Compounds 6a and 6b (diastereomers, derived from alternative stereoisomers): 2- to 5-fold less active |
| Quantified Difference | 2- to 5-fold greater potency for the (1R,3S)-derived product vs. enantiomer and diastereomers |
| Conditions | Human primary macrophage assay; lipopolysaccharide-stimulated TNF-α, IL-1β, and IL-6 production measured |
Why This Matters
The stereochemical identity of the methyl ester precursor directly determines the pharmacological potency of the final drug candidate; using an incorrect stereoisomer results in a predictable 2- to 5-fold loss in TNF-α inhibitory activity.
- [1] Borcherding, D.R.; Peet, N.P.; Munson, H.R. Jr.; Zhang, H.; Hoffman, P.F.; Bowlin, T.L.; Edwards, C.K. III. Carbocyclic nucleosides as inhibitors of human tumor necrosis factor-alpha production: effects of the stereoisomers of (3-hydroxycyclopentyl)adenines. J. Med. Chem. 1996, 39 (13), 2615–2620. View Source
